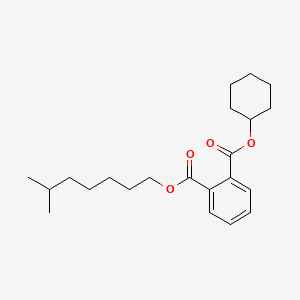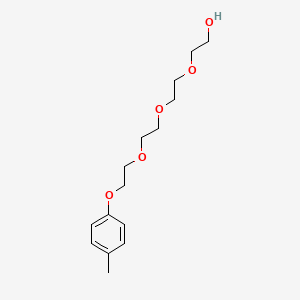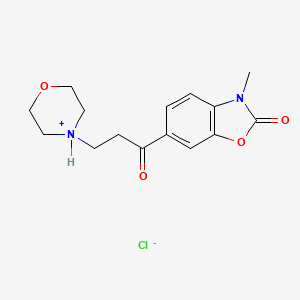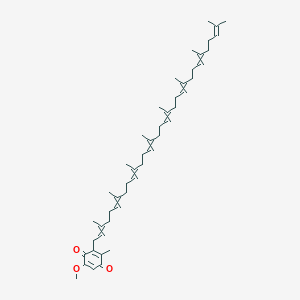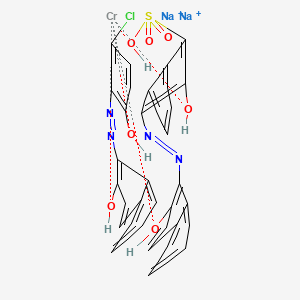
Disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-) is a complex organometallic compound. It is known for its vibrant color properties and is often used in various industrial applications, particularly in dyes and pigments. The compound’s structure includes azo groups, naphthol rings, and a chromate center, contributing to its unique chemical and physical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-) typically involves the diazotization of 5-chloro-2-hydroxyaniline followed by coupling with 2-naphthol. The resulting azo compound is then complexed with chromate ions in the presence of sodium ions to form the final disodium salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and filtration to isolate and purify the final product .
化学反応の分析
Types of Reactions
Disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromate species.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The azo groups can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
Major products formed from these reactions include various chromate complexes, amines, and substituted azo compounds .
科学的研究の応用
Disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-) has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, particularly in targeting specific enzymes.
Industry: Widely used in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-) involves its interaction with molecular targets such as enzymes and metal ions. The azo groups can form complexes with metal ions, while the chromate center can participate in redox reactions, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- Disodium (4-((5-chloro-2-hydroxyphenyl)azo)naphth(2,1-D)-1,3-oxathiol-5-ol 3,3-dioxidato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-)
- Disodium (4-((5-chloro-2-hydroxyphenyl)azo)naphth(2,1-D)-1,3-oxathiol-5-ol 3,3-dioxidato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-)
Uniqueness
The uniqueness of disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-) lies in its specific structural arrangement, which imparts distinct color properties and reactivity. Its ability to form stable complexes with metal ions and participate in redox reactions makes it valuable in various applications .
特性
CAS番号 |
75214-56-1 |
|---|---|
分子式 |
C36H25ClCrN4Na2O7S+2 |
分子量 |
791.1 g/mol |
IUPAC名 |
disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O5S.C16H11ClN2O2.Cr.2Na/c23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;;;/h1-11,23-24H,(H,25,26,27);1-9,20-21H;;;/q;;;2*+1 |
InChIキー |
OXMRQWZNALNKNH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O.[Na+].[Na+].[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


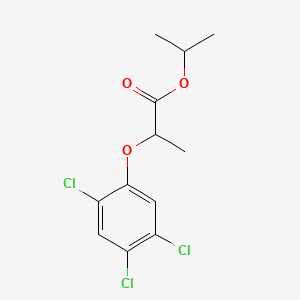
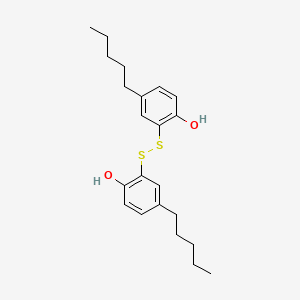

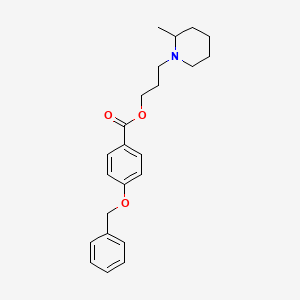
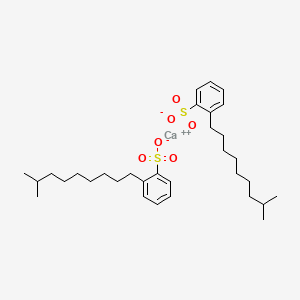
![ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B13765439.png)
